4-(4-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-(4-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a cyano group, a pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the pyridine ring: This can be achieved through various methods, including cyclization reactions.
Introduction of the cyano group: This step usually involves the use of cyanating agents such as sodium cyanide or potassium cyanide.
Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in a polar aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-(4-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The cyano group and pyridine ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to enzymes or receptors. The piperidine ring provides structural stability and can enhance the compound’s overall bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Cyano-pyridin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- ®-3-(4-Cyano-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
Uniqueness
4-(4-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields of research make it a valuable compound for scientific study.
Properties
IUPAC Name |
tert-butyl 4-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(21)20-8-5-13(6-9-20)12-22-15-10-14(11-18)4-7-19-15/h4,7,10,13H,5-6,8-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHVTUAZCKXNPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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